Spirodiclofen belongs to the chemical class of tetronic acid derivatives, also known as ketoenols or "lipid biosynthesis inhibitors" [1] [2]. Its main target is Acetyl-CoA Carboxylase (ACCase) [1] [3] [2].
ACCase catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. This is the first and key committed step in the biosynthesis of fatty acids [1]. By inhibiting ACCase, this compound disrupts the production of fatty acids, which are essential building blocks for lipids [2]. This inhibition occurs through interference with the carboxyltransferase (CT) domain of the ACCase enzyme [1].
The following diagram illustrates the core mechanism and the primary resistance pathway:
This compound is particularly effective against mites, impacting all developmental stages. It causes mortality in immature stages and reduces fecundity in adults by impairing lipid-dependent processes like egg production [4] [3].
While no major target-site mutations in ACCase were found in a resistant strain of the citrus red mite (Panonychus citri), research points to metabolic resistance as a primary mechanism [5] [3]. The table below summarizes the key findings on resistance mechanisms:
| Mechanism Type | Key Findings | Supporting Evidence |
|---|---|---|
| Metabolic Resistance (Enhanced Detoxification) | Overexpression of detoxification enzymes, particularly Cytochrome P450 monooxygenases (P450s) [5] [1] [3]. | In a field-resistant P. citri strain, the P450 gene CYP385C10 was significantly upregulated. Silencing this gene increased mortality from this compound [5] [3]. |
| Increased activity of carboxyl/cholinesterases (CCEs) [5] [1] [3]. | Enzyme activity assays showed significantly higher P450 and CCE activities in resistant compared to susceptible strains [5] [3]. | |
| Target-Site Resistance (Mutation) | Not a primary mechanism in studied mite species [5] [3]. | Sequencing of the complete ACCase gene in resistant P. citri found no non-synonymous mutations [3]. |
Key experimental approaches used to study this compound's effects and resistance are valuable for professionals designing related studies.
The workflow for a comprehensive resistance study can be visualized as follows:
The table below summarizes the core identity and regulatory status of spirodiclofen.
| Property | Description |
|---|---|
| IUPAC Name | 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate [1] |
| Chemical Group | Tetronic acid acaricide/insecticide [1] |
| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor; disrupts fatty acid biosynthesis and lipid formation [1] |
| IRAC MoA Classification | Group 23 [1] |
| Molecular Mass | 411.32 g/mol [1] |
| Log P | 5.1 (indicates high lipophilicity) [1] |
| Water Solubility (pH 7, 20°C) | 0.05 mg/L (low) [1] |
| EU Regulatory Status | Not approved [1] |
This compound is a selective, non-systemic acaricide that primarily disrupts mite development. Its main biochemical effect is the potent inhibition of Acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids [1]. By blocking ACCase, this compound disrupts lipid biosynthesis, depleting the energy reserves necessary for development, molting, and egg production, ultimately leading to mortality [2] [3].
Despite its specific target, resistance to this compound has been documented, primarily involving metabolic detoxification rather than target-site mutations.
| Resistance Mechanism | Key Findings | Supporting Evidence |
|---|---|---|
| Metabolic Resistance | Overexpression of detoxification enzymes, particularly Cytochrome P450 monooxygenases (P450s) and carboxyl/cholinesterases (CCEs) [2] [3]. | In Panonychus citri, the P450 gene CYP385C10 was prominently overexpressed in a resistant strain. Silencing this gene via RNAi significantly increased mortality from this compound [3] [4]. |
| Target-Site Resistance | Less common; no consistent non-synonymous mutations found in the ACCase gene of resistant Panonychus citri strains [3] [4]. | In Tetranychus urticae, an A1079T variant in ACCase was observed in a laboratory-selected resistant strain [3]. |
The following diagram illustrates the core mechanism of action and the primary metabolic resistance pathway.
This compound inhibits ACCase, disrupting lipid synthesis and causing mite death. Overexpression of P450s and CCEs can metabolize the compound, leading to resistance.
For researchers investigating the efficacy and resistance mechanisms of this compound, here are detailed methodologies from recent studies.
This standard format is crucial due to this compound's ovicidal and transovicidal activity [3] [4].
This protocol uses transcriptomics and RNAi to identify and validate genes involved in resistance.
Spirodiclofen is a synthetic tetronic acid derivative acaricide and insecticide. Key identifiers and properties are summarized in the table below.
| Property | Description |
|---|---|
| IUPAC Name | 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate [1] |
| Chemical Formula | C₂₁H₂₄Cl₂O₄ [1] |
| CAS RN | 148477-71-8 [1] |
| Molecular Mass | 411.32 g·mol⁻¹ [1] |
| Appearance | White to yellow powder [1] |
| Melting Point | 94.8 °C [1] |
| IRAC Group | 23: Inhibitors of acetyl-CoA carboxylase [2] |
| Chemical Class | Tetronic acid derivatives [2] |
Solubility and Partitioning:
This compound is a selective, non-systemic acaricide that primarily acts by inhibiting lipid biosynthesis [1]. The following diagram illustrates its mode of action and biological consequences.
This compound mode of action and biological impact pathway.
This disruption in energy metabolism and structural component synthesis manifests across the mite life cycle [1] [3]:
This compound provides broad-spectrum control against various mite pests and some insects.
| Category | Target Pests (Examples) |
|---|---|
| Primary Targets (Mites) | Mites from families including Tetranychidae, Eriophyidae, Tarsonemidae, and Tenuipalpidae [1] [3] [5] |
| Secondary Targets (Insects) | Scale insects (e.g., San Jose scale, Mussel scale), Pear sucker (Psylla), Earwigs, Aphids, Whitefly [1] [6] |
Application Details:
For researchers designing experiments with this compound, several practical aspects require attention.
| Property | Value / Description | Conditions / Notes | Source |
|---|---|---|---|
| Physical State | White to yellow/off-white powder | At room temperature | [1] [2] [3] |
| Melting Point | 94.8 °C (verified); 101-108 °C (reported) | Data discrepancy between sources | [1] [2] |
| Molecular Weight | 411.32 g/mol | - | [1] [2] [3] |
| Chemical Formula | C₂₁H₂₄Cl₂O₄ | - | [1] [2] |
| Log P (Partition Coefficient) | 5.1 (verified); 5.83 (reported) | Indicator of high lipophilicity | [1] [2] [3] |
The solubility of this compound varies significantly depending on the solvent, as detailed in the table below.
| Solvent | Solubility | Conditions / Notes | Source |
|---|---|---|---|
| Water | 0.05 mg/L | At 20°C and pH 7; very low | [1] |
| n-Heptane | 20,000 mg/L | At 20°C | [1] |
| Ethyl Acetate | 250,000 mg/L | At 20°C | [1] |
| Xylene | 250,000 mg/L | At 20°C | [1] |
| Dichloromethane | 250,000 mg/L | At 20°C | [1] |
| DMSO | 120 mg/mL (~291.74 mM) | Sonication recommended | [4] |
| Ethanol | 120 mg/mL (~291.74 mM) | Sonication recommended | [4] |
| Chloroform | Slightly soluble | - | [2] |
| Methanol | Sparingly soluble | - | [2] |
For determining residual this compound in plant matrices like Aster scaber, a method based on QuEChERS extraction and LC-MS/MS analysis has been used in scientific studies [5] [6]. The workflow of this methodology is outlined in the diagram below.
Experimental workflow for this compound residue analysis in plants
The physical and solubility properties directly influence the compound's behavior in the environment and its formulation design. The following diagram illustrates these logical relationships.
Relationship between this compound properties and its environmental and formulation behavior
A common challenge in Spirodiclofen synthesis is the need for column chromatography purification, which is not suitable for industrial-scale production. A patent from Zhejiang University (CN101235023B) outlines a four-step synthesis method designed to overcome this hurdle [1].
The table below summarizes the reaction steps, reagents, and yields for this method:
| Step | Reaction Description | Key Reagents & Conditions | Yield |
|---|---|---|---|
| 1 | Synthesis of 4-dichlorophenylacetic acid-1-cyanocyclohexyl ester (II) | 1-cyanocyclohexanol, 2,4-dichlorophenylacetyl chloride, pyridine, dichloromethane, 12h reaction time. | 77.2% |
| 2 | Synthesis of 1-[2-(2,4-dichloro-phenyl)-acetoxy]-cyclohexanemethylcarboxylate (III) | Compound II, concentrated H₂SO₄ in methanol, reflux for 20h. | 77.8% |
| 3 | Synthesis of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]-dec-3-ene-4-ol (IV) | Compound III, magnesium ethylate, ethanol, reflux for 12h. | 77.3% |
| 4 | Acylation to form final product: This compound (I) | Compound IV, 2,2-dimethyl butyryl chloride [1]. | Information not provided in search results |
This process simplifies purification by avoiding column chromatography, using methods like washing with tert-butanol and extraction, making it more applicable for industrial production [1].
For researchers replicating the process, here is a detailed methodology for the first step as described in the patent [1]:
Flowchart of the four-step this compound synthesis process.
In manufacturing, the physical form of an active ingredient is critical for the stability and performance of the final product. A common issue with amorphous this compound is its high tendency to aggregate after prolonged storage, making it unsuitable for certain formulations [2].
Novel Crystalline Modification I A patent (WO2017101515A1) describes a novel crystalline form, "Modification I," which offers superior properties for manufacturing [2]:
Characterization Data: The crystalline form is characterized by specific analytical data, which can be used for quality control during production [2]:
For drug development professionals, accurate detection and analysis of this compound and its potential residues are essential. Beyond traditional methods like HPLC and LC-MS/MS, a recent study developed a highly specific immunoassay [3].
Establishment of an Indirect Competitive ELISA (ic-ELISA) This method is efficient for monitoring a large number of samples with simpler pretreatment [3].
Workflow for developing an ic-ELISA for this compound detection.
The environmental distribution and behavior of spirodiclofen are largely determined by its inherent physicochemical properties. The table below summarizes key data points [1]:
| Parameter | Value | Condition / Note |
|---|---|---|
| Water Solubility | 0.05 mg/L | At 20°C and pH 7 |
| Octanol-Water Partition Coefficient (Log P) | 5.1 | At 20°C |
| Molecular Mass | 411.32 | - |
| Melting Point | 94.8 °C | - |
| Soil Adsorption Coefficient (Koc) | 16,900 cm³/g | Classified as "Slightly mobile" |
This compound's low solubility and high log P indicate a strong tendency to adsorb to soil and organic matter rather than remain in water, reducing its potential for groundwater contamination but increasing the risk of accumulation in the environment [1].
This compound degrades in the environment through various pathways, with its persistence influenced by local conditions.
| System | Half-life (DT₅₀) | Conditions / Notes |
|---|---|---|
| Soil (Laboratory) | 15.9 days | Aerobic, typical condition |
| Soil (Field) | 20.4 days | Aerobic, typical condition |
| Plants (Aster scaber) | 4.4 - 4.5 days | Biological half-life; varies by location [2] |
The primary metabolite of toxicological concern is This compound-enol (B-enol). In soil studies, this metabolite was detected under submerged conditions but degraded to below detectable limits within 90 days [1]. Environmental factors significantly influence its degradation rate [1]:
A standard, validated method for quantifying this compound residues in plants uses Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) [2].
Experimental workflow for this compound residue analysis in plants [2]
Key Protocol Details [2]:
This compound's regulatory status and associated risks are important for its overall environmental and health profile [1] [3]:
Spirodiclofen is a prominent acaricide belonging to the spirocyclic phenyl-substituted tetronic acid derivatives that has gained widespread use in agricultural systems worldwide. This compound exerts its acaricidal effect through the inhibition of acetyl-coenzyme A carboxylase (ACCase), effectively disrupting lipid biosynthesis in target pests at all developmental stages. According to the United States Environmental Protection Agency (EPA), this compound is classified as "likely to be carcinogenic to humans" and has been identified as a potential skin sensitizer that may cause various adverse health effects including neurotoxicity and reproductive toxicity. Studies have detected this compound residues in various environmental and food matrices, including river sediments, soils, fruits, vegetables, and even human serum, highlighting the critical need for reliable monitoring methods to ensure food safety and environmental health [1].
The analytical challenge in detecting this compound residues stems from the complex nature of food matrices and the need to measure trace-level concentrations that may pose health risks. Traditional instrumental methods including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been employed, but ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred analytical technique due to its superior sensitivity, selectivity, and capacity for high-throughput analysis. This document provides comprehensive application notes and detailed protocols for the detection and quantification of this compound residues in various food matrices, incorporating optimized methodologies from recent scientific studies [1].
The sample preparation for tomato fruits employs a streamlined approach based on acetonitrile extraction followed by extract dilution, which has been demonstrated to effectively minimize matrix effects while maintaining analytical sensitivity [2] [3]:
This simplified method eliminates the need for costly cleanup sorbents while providing excellent recovery rates exceeding 91% for this compound in tomato matrices [2].
For more complex matrices such as edible fungi, an enhanced modified QuEChERS approach with additional cleanup steps is recommended to address the challenging matrix components [4] [5]:
The inclusion of formic acid in the extraction solvent has been demonstrated to significantly improve recovery rates for this compound and its metabolites in complex matrices, while the combination of PSA, C~18~, and GCB sorbents effectively removes various matrix interferents including pigments, fatty acids, and sugars [5].
The following diagram illustrates the comprehensive sample preparation workflow for this compound analysis in different food matrices:
Optimized chromatographic separation of this compound can be achieved using the following conditions, which have been validated across multiple studies [2] [4] [3]:
The mass spectrometric detection should be performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode. The following parameters have been optimized for sensitive detection of this compound [2] [4] [3]:
The optimized MRM transitions and associated parameters for this compound and related compounds are summarized in Table 1.
Table 1: Optimized MRM parameters for this compound and related compounds
| Compound | Precursor Ion ([M+H]+) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|---|
| This compound | 411.2 | 71.07 | 313.2 | 16 | 8.24 |
| This compound | 411.2 | 313.2 | 71.07 | 10 | 8.24 |
| Spiromesifen | 371.2 | 255.2 | 273.2 | 31 | 8.09 |
| Spiromesifen | 371.2 | 273.2 | 255.2 | 11 | 8.09 |
| Spirotetramat | 374.3 | 330.2 | 216.1 | 10 | 2.92 |
| Spirotetramat-enol (B-enol) | 302.3 | 216.1 | 270.1 | 20 | 2.49 |
| Spiromesifen-alcohol | 273.2 | 209.0 | - | 15 | - |
Italicized product ions indicate quantifier transitions [2] [4] [3].
The developed UPLC-MS/MS methods have been rigorously validated according to international standards for bioanalytical method validation. The key performance characteristics for this compound analysis in different matrices are summarized in Table 2 [2] [4] [3].
Table 2: Method validation parameters for this compound determination in different matrices
| Validation Parameter | Tomato Matrix | Edible Fungi Matrix | Unit |
|---|---|---|---|
| Linear Range | 0.5-100 | 10-500 | μg/kg |
| Correlation Coefficient (R²) | ≥0.9991 | ≥0.9953 | - |
| LOD | 0.08 | ~3.0 | μg/kg |
| LOQ | 5 | 10 | μg/kg |
| Recovery at LOQ | 91.34-97.22 | 74.5-106.4 | % |
| Intra-day Precision (RSD) | ≤8.35 | <14.5 | % |
| Inter-day Precision (RSD) | ≤15.85 | <14.5 | % |
| Matrix Effect | -7.2 | Normalized with matrix-matched calibration | % |
The validation data demonstrate that the method exhibits excellent sensitivity with a limit of quantification (LOQ) of 5 μg/kg in tomato matrices, which is well below the European Union maximum residue limit (MRL) of 20 μg/kg for this compound in various crops [2] [3]. The method also shows satisfactory precision with relative standard deviations (RSD) below 15.85% for both intra-day and inter-day analyses, meeting the acceptance criteria for pesticide residue analysis [2].
Matrix effects represent a significant challenge in UPLC-MS/MS analysis of complex samples. For this compound analysis:
Studies on the dissipation behavior of this compound in tomato fruits under field conditions have revealed important information for establishing appropriate pre-harvest intervals (PHI):
For comprehensive risk assessment, the analysis of this compound metabolites is essential:
For laboratories requiring high-throughput analysis of tomato samples:
For laboratories requiring analysis of multiple spirocompounds and their metabolites:
The UPLC-MS/MS methods presented in this application note provide robust and sensitive approaches for determining this compound residues in various food matrices. The optimized sample preparation protocols—ranging from a simple dilution approach for high-water content matrices to a comprehensive modified QuEChERS method for complex matrices—offer laboratories flexible options based on their specific analytical needs. The detailed instrumental parameters and method validation data support the implementation of these methods for routine monitoring, regulatory compliance, and food safety assessment purposes.
The findings from real-sample applications demonstrate that this compound residues in tomatoes dissipate rapidly with half-lives of less than 2.4 days, and final residue levels are typically below established MRLs when good agricultural practices are followed. These methods provide reliable tools for ensuring the safety of food products and protecting consumer health while supporting the appropriate use of this important acaricide in agricultural systems.
This protocol is adapted from methodologies used for the extraction of pesticides from complex, high-moisture matrices like fruits. The workflow involves sample preparation, extraction, clean-up, and analysis [1].
The table below summarizes critical parameters and potential optimizations based on general QuEChERS principles and research on similar compounds.
| Parameter | Proposed / Typical Condition | Purpose & Optimization Notes |
|---|---|---|
| Sample Weight | 5 - 10 g [4] [2] [3] | Represents the entire batch; smaller weights (e.g., 2-5 g) can be used for sensitivity or limited samples [4]. |
| Extraction Solvent | Acetonitrile (with 0.1-1% acid) [3] | Acid improves recovery of certain pesticides. Ethyl acetate is an alternative for more non-polar compounds. |
| Salt Mixture | MgSO₄ + NaCl (or citrate buffers) [5] | MgSO₄ removes water; salts induce phase separation. Buffered salts (acetate/citrate) improve pH-sensitive analytes. |
| Clean-up Sorbents | PSA (50-150 mg), C18 (50-150 mg) [6] [5] | PSA removes sugars, fatty acids [6]. C18 removes non-polar interferences (e.g., fats) [6]. Use for high-fat matrices. |
| Solvent-to-Sample Ratio | 1:1 to 2:1 (v/w) [4] | Higher ratios can improve extraction efficiency, especially for lipophilic pesticides in small sample sizes [4]. |
| Analysis Instrument | GC-MS/MS or LC-MS/MS | This compound is amenable to both. LC-MS/MS is generally preferred for its sensitivity and ability to handle thermally labile compounds. |
The method detailed here is adapted from a published protocol for the simultaneous determination of spirodiclofen, spiromesifen, and spirotetramat, along with their relevant metabolites, in various edible fungi using Ultra-High-Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC-MS/MS) [1] [2].
The following workflow outlines the sample preparation and extraction process:
Key Notes on Optimization [1] [3]:
The table below shows the optimized MS parameters for this compound and its major metabolite [2] [4]:
| Compound | Precursor Ion > Product Ion (Quantifier) | Precursor Ion > Product Ion (Qualifier) | Fragmentor (V) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|---|
| This compound | 374.3 > 330.2 | 374.3 > 216.1 | 120 | 10 / 40 | 2.92 |
| This compound-enol (M01) | 273.2 > 209.1 | 273.2 > 253.1 | 90 | 30 / 20 | ~3.0* |
Note: The precise retention time for this compound-enol was not explicitly listed in the search results but is typically near 3.0 minutes.
The method has been rigorously validated, with key performance criteria summarized below:
| Validation Parameter | Result for this compound & Metabolites |
|---|---|
| Linearity (R²) | ≥ 0.9953 [1] [2] |
| Recovery (%) | 74.5 – 106.4 [1] [2] |
| Precision (RSD) | Intra- and inter-day < 14.5% [1] [2] |
| Limit of Quantification (LOQ) | 10 μg/kg [1] [2] |
| Matrix Effect | Normalized using matrix-matched calibration standards [1] |
This compound is a non-systemic, selective acaricide from the tetronic acid family. Its primary mode of action is inhibiting acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in target pests. It is effective against all developmental stages of mites, including eggs [1] [2].
Common Application Information
| Feature | Description |
|---|---|
| Pesticide Type | Acaricide, Insecticide [1] |
| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor; disrupts lipid biosynthesis [1] [2] |
| Application Method | Primarily foliar spray [1] [3] [4] |
| Residual Activity | Long-lasting; cited as 40-50 days and over 100 days in orchard settings [5] [6] |
| Key Feature | Selective toxicity: highly effective against mites but with low toxicity to beneficial insects and predatory mites [4] [6] |
This compound is a broad-spectrum acaricide registered for use on a variety of high-value crops [1] [4].
Example Pests Controlled
Example Crop Applications
For researchers, here are detailed methodologies for assessing this compound efficacy and monitoring resistance, as cited in recent literature.
This protocol is designed to evaluate the resistance level of field-collected mite populations [2].
Workflow: Egg Bioassay for Resistance Monitoring
Detailed Methodology:
This protocol investigates metabolic resistance mechanisms by measuring detoxification enzyme activity [2] [7].
Detailed Methodology:
Understanding Resistance Mechanisms:
Sublethal Effects: Studies exposing Panonychus citri to sublethal concentrations (LC₃₀) of this compound have demonstrated significant impacts on life history parameters:
Spirodiclofen is a widely used acaricide belonging to the chemical class of tetronic acids, which acts as an inhibitor of lipid biosynthesis. It is extensively applied in citrus cultivation for controlling mites such as Tetranychus urticae and Tetranychus kanzawai [1]. Monitoring its residue levels in citrus fruits is crucial for ensuring compliance with Maximum Residue Limits (MRLs) and conducting dietary risk assessments to protect consumer health [2]. These application notes provide a detailed protocol for the accurate determination of this compound residues in citrus fruits using advanced chromatographic techniques, along with essential validation parameters and safety considerations.
Homogenization: Weigh 10 g of representative citrus fruit sample (pulp and peel) into a 50 mL centrifuge tube. For frozen samples, homogenize with dry ice and store at -20°C until analysis [1].
Extraction:
Transfer 6 mL of the supernatant to a 15 mL centrifuge tube containing cleanup sorbents: 600 mg anhydrous MgSO₄, 100 mg PSA, and 10 mg GCB [4]. For citrus oil matrices, additional C18 may be required [5].
Vortex for 1 minute to ensure complete mixing.
Centrifuge at 3000 × g for 10 minutes [4].
Transfer 4 mL of the purified supernatant to a turbo vap tube.
Evaporate to dryness under a gentle stream of nitrogen at 35°C [4].
Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis [4].
Filter through a 0.22 μm PTFE nylon filter into a 1.5 mL glass autosampler vial [4].
Chromatographic Conditions:
Mass Spectrometry Conditions:
The following workflow diagram illustrates the complete analytical procedure:
Table 1. Method validation parameters for this compound residue analysis in citrus fruits
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.005–0.5 mg/L [2] | R² ≥ 0.990 [2] |
| Correlation Coefficient (R²) | ≥ 0.9953 [3] | ≥ 0.990 |
| Limit of Detection (LOD) | 0.001–0.003 mg/kg [2] | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.01 mg/kg [2] | S/N ≥ 10, Recovery 70–120% |
| Recovery (%) | 82.0–115.9% [1] | 70–120% with RSD < 20% |
| Intra-day Precision (RSD%) | ≤ 5.6% [6] | ≤ 20% |
| Inter-day Precision (RSD%) | ≤ 8.6% [6] | ≤ 20% |
| Matrix Effect | Acceptable range [4] | ≤ ± 20% |
Prepare fortified samples by adding appropriate volumes of this compound standard solution to blank citrus matrix at 0.01 and 0.1 mg/kg concentrations [1].
Process the fortified samples following the complete extraction and cleanup protocol.
Calculate recovery using the formula: Recovery (%) = (Measured Concentration / Fortified Concentration) × 100
Acceptable recovery ranges: 70–120% with relative standard deviation (RSD) less than 20% [4] [1].
Prepare calibration standards in both solvent and blank citrus matrix extract.
Calculate matrix effect (ME) using the formula: ME (%) = [(Slope of matrix-matched calibration / Slope of solvent calibration) - 1] × 100
Use matrix-matched calibration standards to compensate for matrix effects [3].
Prepare calibration curves at concentrations of 0.003, 0.01, 0.025, 0.05, 0.075, and 0.1 μg/mL [4].
Plot peak area against concentration and determine the regression equation.
Include procedural blanks, fortified blanks, and fortified samples in each analytical batch.
Use internal standards when necessary to improve quantification accuracy.
Ensure continuing calibration verification standards are within ± 15% of expected values.
Table 2. This compound residue levels and dissipation in agricultural commodities
| Commodity | Residue Range | Half-life (Days) | Notes | Reference |
|---|---|---|---|---|
| Citrus Fruits | <LOQ - 2.52 mg/kg | 4.4–4.5 | Varies by citrus cultivar | [2] [1] |
| Aster scaber | - | 4.4–4.5 | PHRL: 37.6–41.2 mg/kg | [1] |
| Edible Fungi | - | - | LOQ: 10 μg/kg | [3] |
Table 3. Optimized MRM parameters for this compound analysis by LC-MS/MS
| Parameter | Setting |
|---|---|
| Precursor Ion | 374.4 [M+H]+ [3] |
| Quantification Transition | 374.4 → 330.2 [3] |
| Confirmation Transition | 374.4 → 216.1 [3] |
| Fragmentor Voltage | 120 V [3] |
| Collision Energy | 10 eV (quantification), 40 eV (confirmation) [3] |
| Retention Time | 2.92 min [3] |
| Issue | Possible Cause | Solution |
|---|---|---|
| Low Recovery | Incomplete extraction or degradation | Freshly prepare extraction solvents; ensure rapid processing |
| Matrix Effects | Co-extracted compounds | Optimize d-SPE cleanup; use matrix-matched calibration [3] |
| Poor Chromatography | Column contamination or mobile phase issues | Filter samples properly; condition column adequately |
| Signal Drift | Ion source contamination | Clean ion source; check mobile phase composition |
This protocol provides a reliable and validated method for determining this compound residues in citrus fruits using modified QuEChERS sample preparation and UHPLC-MS/MS analysis. The method demonstrates excellent sensitivity, accuracy, and precision, with an LOQ of 0.01 mg/kg suitable for monitoring MRL compliance. The inclusion of matrix-matched calibration effectively compensates for matrix effects commonly encountered in citrus analysis. This methodology can be applied for regulatory monitoring, residue dissipation studies, and dietary risk assessment programs.
The following protocol describes a robust method for the determination of spirodiclofen residues in edible fungi. The method is characterized by its high efficiency and reliability, achieving low limits of quantification and high recovery rates, making it suitable for food safety monitoring [1].
The cleanup step is critical for removing co-extracted matrix components that can interfere with the analysis. The method uses a mixture of sorbents to target different types of impurities [1] [2].
The development of this method involved careful optimization of key parameters [1]:
The entire sample preparation workflow is summarized below:
1. Sample Preparation Homogenize the edible fungi sample (e.g., Pleurotus ostreatus, Agaricus bisporus). Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [1].
2. Extraction Add 10 mL of acetonitrile containing 1% (v/v) formic acid to the sample tube [1]. Vortex vigorously for 3-5 minutes to ensure thorough mixing and extraction.
3. Phase Separation Add a mixture of 4 g MgSO₄ and 1 g NaOAc to the tube. Caution: The mixture will heat up and expand rapidly. [1] Shake immediately and vigorously for 1 minute to prevent salt aggregation. Centrifuge at ≥4000 rpm for 5 minutes.
4. Purification (d-SPE) Transfer 1 mL of the upper acetonitrile supernatant (the extract layer) into a 2 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, 150 mg C18, and 15 mg GCB [1] [2]. Vortex for 2 minutes to ensure complete interaction between the extract and the sorbents. Centrifuge at ≥4000 rpm for 5 minutes.
5. Preparation for Analysis Carefully collect the purified supernatant. Dilute it with an equal volume of water (to match the initial mobile phase conditions) and pass it through a 0.22 μm syringe filter into an LC vial [1]. The sample is now ready for UHPLC-MS/MS analysis.
The following conditions were validated in the research and can be used as a starting point for your analysis [1].
The developed method was rigorously validated, demonstrating excellent performance for the intended use [1].
Table 1: Key Method Performance Characteristics
| Validation Parameter | Result for this compound |
|---|---|
| Limit of Quantification (LOQ) | 10 μg/kg [1] |
| Average Recovery | 74.5 - 106.4% [1] |
| Precision (Intra- & Inter-day RSD) | < 14.5% [1] |
| Linearity (R²) | ≥ 0.9953 [1] |
Table 2: Optimized MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Precursor Ion ([M+H]+) | To be confirmed from standard [1] |
| Quantitation Product Ion | To be confirmed from standard [1] |
| Qualification Product Ion | To be confirmed from standard [1] |
| Fragmentor Voltage | Optimized between 70-150 V [1] |
| Collision Energy | Compound-specific optimized voltage [1] |
This protocol provides a detailed and reliable framework for the determination of this compound in edible fungi using a modified QuEChERS approach with PSA, C18, and GCB purification. The method meets rigorous validation criteria and is fit-for-purpose for ensuring food safety and compliance with regulatory standards.
This compound is a prominent ketoenol acaricide widely used in agricultural production for controlling mites and other pests in various crops, including edible fungi. As a lipid biosynthesis inhibitor, it targets acetyl-coenzyme A carboxylase (ACCase), making it particularly effective against a broad spectrum of sucking insects. Recent studies have indicated that this compound may possess carcinogenic potential according to the USA Environmental Protection Bureau, necessitating precise monitoring of its residue levels in food products [1]. The chemical complexity of agricultural commodities, especially edible fungi rich in proteins, polysaccharides, chitin, and other bioactive compounds, presents significant challenges for accurate pesticide residue analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [1].
The matrix effect (ME) represents a critical analytical challenge in quantitative LC-MS bioanalysis, referring to the adverse impact on analyte ionization caused by co-eluting matrix components. These components can be either endogenous (e.g., phospholipids, proteins, salts) or exogenous (e.g., anticoagulants, dosing vehicles, stabilizers) in nature. Matrix effects can manifest as either signal suppression or enhancement, potentially leading to erroneous quantitative results if not properly addressed during method development and validation [2]. The determination of this compound in complex biological matrices is particularly susceptible to these effects, necessitating robust normalization techniques to ensure data accuracy and reliability for regulatory decision-making and food safety assessments [1] [3].
The post-column infusion method provides a qualitative assessment of matrix effects throughout the chromatographic run. This technique involves continuously introducing a constant flow of this compound neat solution via a syringe pump into the post-column eluent of an injected blank matrix extract before it enters the MS system. The ion chromatogram for this compound is monitored, and any significant disruption (increase or decrease) of the MS signal indicates regions of ion enhancement or suppression. This approach is particularly valuable during method development and troubleshooting as it identifies specific retention time regions affected by matrix components, allowing for strategic modification of chromatographic conditions or sample preparation procedures [2].
As captured in the ICH M10 guidance, this method focuses on evaluating the accuracy and precision of quality control samples (QCs) prepared in different sources/lots of blank matrix. While this approach doesn't provide quantitative information on the scale of matrix effects, it qualitatively demonstrates the consistency of matrix effects across different matrix lots [2].
Introduced by Matuszewski et al., this "gold standard" method quantitatively assesses matrix effect through calculation of the matrix factor (MF). The MF is determined as the ratio of the LC-MS response of an analyte spiked into post-extracted blank matrix to the response of the same analyte in neat solution [2] [4]. This approach allows evaluation of possible lot-to-lot variation and concentration dependency of matrix effects.
The following workflow diagram illustrates the comprehensive approach to matrix effect assessment in this compound analysis:
Figure 1: Matrix Effect Assessment Workflow for this compound Analysis
The most effective approach for compensating matrix effects involves using an appropriate internal standard (IS) that experiences similar matrix effects as the target analyte. A proper IS with good trackability demonstrates an IS-normalized MF (calculated as MF of the analyte divided by MF of the IS) close to unity, indicating effective compensation [2].
Table 1: Comparison of Internal Standard Options for this compound Analysis
| Internal Standard Type | Advantages | Limitations | Normalization Efficiency |
|---|---|---|---|
| Stable Isotope Labeled (SIL) | Co-elutes with analyte; nearly identical matrix effects | Higher cost; limited availability | Excellent (IS-normalized MF ≈ 1.0) |
| Structural Analogue | More readily available; lower cost | May not experience identical matrix effects | Variable (IS-normalized MF may deviate) |
| Deuterated | Similar chemical properties | Potential for hydrogen-deuterium exchange | Good, but may exhibit retention time differences |
Stable isotope-labeled (SIL) internal standards, such as ¹³C- or ¹⁵N-labeled this compound, represent the gold standard for matrix effect compensation as they co-elute with the analyte and experience nearly identical matrix effects. The IS-normalized MF should be close to 1.0, regardless of whether SIL or analogue IS is employed [2]. Research has demonstrated that the coefficient of variation (CV%) for IS-normalized matrix factor was on average only 0.5% higher than the corresponding IS-normalized relative matrix effect, confirming the effectiveness of this approach [4].
Implementing additional cleanup steps during sample preparation can significantly reduce matrix components responsible for ionization effects. For this compound analysis in edible fungi, effective cleanup has been achieved using a combination of primary secondary amine (PSA), octadecylsilane (C18), and graphitized carbon black (GCB) [1].
Strategic chromatographic method development can separate this compound from co-eluting matrix interferences. Research has demonstrated that using an Agilent Poroshell 120 EC-C18 column (2.1 × 100 mm, 2.7 μm) with a mobile phase consisting of acetonitrile and water containing 0.2% formic acid aqueous solution provided excellent separation of this compound and its metabolites in less than 6 minutes, including cleaning and re-equilibration time [1].
When matrix effects persist despite optimization efforts, switching ionization modes may provide a solution. Atmospheric-pressure chemical ionization (APCI) is generally less susceptible to matrix effects compared to electrospray ionization (ESI) and can be considered when analyzing this compound in challenging matrices [2].
Table 2: Matrix Effect Normalization Techniques for this compound Analysis
| Normalization Technique | Mechanism | Application Context | Effectiveness | Limitations |
|---|---|---|---|---|
| Stable Isotope IS | Compensation via identical matrix effects | Quantitative residue analysis | Excellent | High cost, limited availability |
| Matrix-Matched Calibration | Normalization using similar matrix | Regulatory testing, multi-residue analysis | Good | Requires blank matrix, may not match all samples |
| Standard Addition Method | Compensation by adding to same matrix | Complex matrices with no blank available | Very good | Labor-intensive, not high-throughput |
| Post-Extraction Spiking | IS-normalized quantification | Method development and validation | Good | Additional sample preparation steps |
A comprehensive study developed and validated an analytical method for simultaneous determination of this compound, spiromesifen, and spirotetramat with their relevant metabolites in edible fungi using UHPLC-MS/MS. The method addressed significant matrix effects observed in mushroom matrices through multiple normalization approaches [1].
Sample Preparation:
Chromatographic Conditions:
MS Parameters for this compound:
Table 3: Method Validation Parameters for this compound in Edible Fungi
| Validation Parameter | Result | Acceptance Criteria | Matrix |
|---|---|---|---|
| Linearity (R²) | ≥ 0.9953 | ≥ 0.99 | Six edible fungi species |
| Recovery (%) | 74.5–106.4% | 70–120% | Pleurotus ostreatus |
| Intra-day RSD (%) | < 14.5% | ≤ 15% | Agaricus bisporus |
| Inter-day RSD (%) | < 14.5% | ≤ 15% | Lentinus edodes |
| LOQ (μg kg⁻¹) | 10 | - | All matrices |
| Matrix Effect (MF) | Significant | Ideally 0.75–1.25 | All matrices |
The study demonstrated that matrix-matched calibration was essential for accurate quantification of this compound in edible fungi, effectively normalizing the significant matrix effects observed. The method showed acceptable recovery rates (74.5–106.4%) for all analytes with good intra- and inter-day relative standard deviations of less than 14.5%, meeting international validation criteria for pesticide residue analysis [1].
The following diagram illustrates the complete analytical workflow for this compound analysis in edible fungi, incorporating matrix effect normalization strategies:
Figure 2: Comprehensive Analytical Workflow for this compound Analysis in Edible Fungi
Matrix effect normalization is essential for accurate quantification of this compound in complex matrices such as edible fungi. Based on current research and application data, the following best practices are recommended:
The protocols and normalization strategies outlined in these application notes provide a robust framework for reliable this compound quantification in challenging matrices, supporting accurate regulatory decision-making and ensuring food safety. Future method development should focus on expanding the applicability of these approaches to additional mushroom varieties and related agricultural commodities where this compound residues may pose potential consumer health concerns.
Spirocyclic tetronic acids, including spirodiclofen and spiromesifen, are a major class of acaricides widely used in agriculture for controlling phytophagous mites. These compounds act as inhibitors of acetyl-coenzyme A carboxylase (ACCase), disrupting lipid biosynthesis in target pests [1] [2]. The extensive application of these acaricides has led to concerns regarding residue persistence in food commodities and the emergence of resistance in pest populations, necessitating robust analytical methods for monitoring their presence in various matrices [2] [3].
This document provides detailed protocols for the simultaneous extraction, detection, and quantification of this compound and spiromesifen residues. The methods have been optimized for high-throughput analysis and have been validated in accordance with standard analytical guidelines to ensure reliability, accuracy, and precision in results.
The sample preparation is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been demonstrated to be effective for the extraction of spirocyclic tetronic acids from complex matrices such as fruits and vegetables [3].
The workflow for the sample preparation is outlined in Figure 1 below.
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the specificity and sensitivity required for the detection and quantification of this compound and spiromesifen at trace levels.
Note: The use of methanol/water as the mobile phase, without additive, has been shown to enhance signal sensitivity for both analytes compared to acetonitrile/water or the addition of formic acid [3].
The optimized MRM parameters, including cone voltages and collision energies, are summarized in Table 1.
The analytical method was rigorously validated according to international standards. Key performance characteristics are summarized in Table 2.
The method demonstrated excellent linearity across a concentration range of 0.5-100 μg/kg for this compound and 1-100 μg/kg for spiromesifen, with correlation coefficients (R²) exceeding 0.999 [3]. The limits of quantification (LOQ) were verified at 5 μg/kg for both compounds, suitable for monitoring compliance with established Maximum Residue Limits (MRLs).
Mean recovery rates for this compound and spiromesifen from fortified tomato samples were 89.23-97.22%, with relative standard deviations (RSD) below 12.88% [3]. A 4-fold dilution of the raw extract effectively minimized matrix effects, reducing signal suppression to -7.2% for this compound and -9.8% for spiromesifen.
The validated method was successfully applied to study the dissipation behavior of this compound and spiromesifen in tomato fruits under field conditions. The residue decline followed first-order kinetics. Spiromesifen dissipated more rapidly, with a half-life of 1.49-1.83 days, compared to 1.91-2.38 days for this compound [3]. Final residue concentrations for both compounds were below the European Union (EU) MRLs, indicating a safe profile for consumer health when used according to recommended application practices.
The relationship between the physicochemical properties and the analytical behavior of the key analytes is illustrated in Figure 2.
| Issue | Possible Cause | Solution |
|---|---|---|
| Low Recovery | Inefficient extraction or clean-up | Ensure proper shaking during extraction; check PSA sorbent activity and quantity. |
| Signal Suppression | Co-eluting matrix components | Implement post-extraction dilution (4-fold); avoid overloading the clean-up sorbent [3]. |
| Poor Chromatography | Inappropriate mobile phase | Use methanol/water without additives; condition the UPLC column sufficiently. |
| Irreproducible Results | Inconsistent sample preparation | Adhere strictly to the homogenization and shaking times; use calibrated pipettes. |
The detailed protocol described in this document provides a reliable, sensitive, and efficient method for the simultaneous determination of this compound and spiromesifen residues in tomato fruits. The method leverages a modified QuEChERS extraction with dispersive-SPE clean-up, followed by UPLC-MS/MS analysis with minimal matrix effects following dilution. The validation data confirm that the method is fit-for-purpose for monitoring residue levels and studying the dissipation kinetics of these acaricides, supporting informed decisions in resistance management and food safety assurance.
Spirodiclofen is a selective, non-systemic acaricide from the chemical class of tetronic acids. Its primary mode of action is the inhibition of acetyl CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis. This disrupts the production of fatty acids, depleting energy reserves and leading to the death of target mites [1]. It is particularly effective against juvenile stages and adults [2].
This compound is registered for use on a wide range of crops. The table below summarizes its key applications against major mite pests.
Table 1: Target Pests and Crops for this compound
| Crop Category | Example Crops | Primary Target Pests [2] [1] [3] |
|---|---|---|
| Fruit Trees | Apples, pears, peaches, nectarines, apricots, cherries, citrus (oranges, lemons), grapes, almonds [2] [1] [3] | Two-spotted spider mite (Tetranychus urticae), European red mite (Panonychus ulmi), Red spider mite (Tetranychus cinnabarinus), Rust mites (e.g., Phyllocoptruta oleivora) [2] [3] |
| Ornamentals | Roses, ornamental shrubs, potted flowers, greenhouse plants [2] | Two-spotted spider mite, Rust mites, Panonychus species [2] |
This compound is most commonly formulated as a Suspension Concentrate (SC), which offers superior tank stability and coverage [4]. The standard application method is as a foliar spray, and complete coverage of the plant, especially the undersides of leaves, is critical for efficacy [2] [3].
Table 2: Detailed Application Parameters for Fruit Trees and Ornamentals
| Parameter | Fruit Trees [2] | Ornamentals [2] |
|---|---|---|
| Recommended Dosage | 500 - 800 mL/ha | 400 - 600 mL/ha |
| Application Method | Foliar spray, using sufficient water volume for full canopy coverage. | Foliar spray; fogging systems can be used in greenhouse environments. |
| Application Timing | Apply at the first signs of mite activity or based on pest scouting thresholds. | Apply at the first visible sign of mite activity. |
| Re-application Interval | 10 - 14 days, depending on pest pressure. | 10 - 14 days, based on continuous pest scouting. |
| Key Considerations | Ensures protection for foliage and fruit surfaces. | Use precise spray equipment to avoid excessive run-off on sensitive plants. |
For researchers conducting efficacy trials, the following protocols can serve as a guideline.
This protocol is suitable for evaluating the toxicity of this compound against specific mite populations under controlled laboratory conditions.
Workflow: Efficacy Bioassay for Mites
Materials and Methods:
This protocol is designed to evaluate the field efficacy and residual persistence of this compound.
Workflow: Field Trial for Residual Activity
Materials and Methods:
I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific chemical properties or cross-resistance studies, please do not hesitate to ask.
The primary mechanism is metabolic resistance via enhanced detoxification, rather than target-site gene mutations.
CYP385C10 gene through RNA interference (RNAi) significantly increased mortality in the resistant strain after this compound exposure, confirming its role in the resistance phenotype [1].Regular monitoring using standardized bioassays is crucial. The following table summarizes the egg bioassay protocol, which is a core method cited in research [1].
| Parameter | Specification |
|---|---|
| Bioassay Type | Spray application on mite eggs [1] |
| Test Organism | Spider mites (e.g., Panonychus citri, Panonychus ulmi) [1] [2] |
| Procedure Summary | - Adult females are allowed to lay eggs on leaf discs for 6-8 hours.
A laboratory-selected strain of Panonychus ulmi with extreme resistance to this compound (RR > 7000) was tested against other acaricides. The findings are promising for resistance management [2].
Most acaricides from different chemical classes showed no or low cross-resistance in the this compound-selected strain [2]. This indicates that these compounds have different modes of action or detoxification pathways and remain effective options for rotation.
Implementing an Integrated Resistance Management program is essential.
This workflow details the key steps for conducting an egg bioassay:
For researchers investigating resistance mechanisms, the following experimental workflow, derived from current literature, provides a comprehensive approach [1]:
The table below quantifies key biochemical and molecular factors associated with this compound resistance based on a study of Panonychus citri [1].
| Resistance Factor | Finding in Resistant Strain | Experimental Method |
|---|---|---|
| Resistance Ratio (RR) | 712-fold (compared to susceptible lab strain) [1] | Egg bioassay [1] |
| Detoxification Enzymes | Significantly higher activity of P450s and CCEs [1] | Enzyme activity measurement [1] |
| Key Overexpressed Gene | CYP385C10 (a P450 gene) [1] | Digital gene expression profiling & RT-qPCR [1] |
| Gene Function Validation | Silencing CYP385C10 significantly increased mortality [1] | RNA interference (RNAi) [1] |
| Target-Site (ACCase) Mutations | No non-synonymous mutations found [1] | ACCase gene sequencing [1] |
Here are detailed methodologies for key experiments you can use to identify and confirm spirodiclofen resistance mechanisms.
This bioassay determines the resistance level and suggests involvement of metabolic enzymes [1] [2].
Measure the activity levels of detoxification enzymes in resistant versus susceptible strains [1].
Identify and validate specific genes responsible for resistance [3] [1].
CYP385C10).The following workflow diagram outlines the key steps for investigating this compound resistance.
The table below compiles key quantitative findings from relevant studies on Panonychus ulmi and the closely related Panonychus citri.
| Mite Species / Strain | Resistance Ratio (RR) | Key Findings / Proposed Mechanism | Citation |
|---|---|---|---|
| P. ulmi (Laboratory-Selected from field strain PSR-TK) | >7,000-fold | Resistance synergized by PBO; suggests major role for P450s. Age-dependent (eggs remain susceptible). | [3] [2] |
| P. ulmi (Field Populations from Germany) | Shifting susceptibility | First report of field-evolved decreased susceptibility. | [2] |
| P. citri (Field strain DL-SC) | 712-fold (egg bioassay) | No target-site mutations in ACCase; elevated P450/CCE activity; overexpression of CYP385C10 confirmed via RNAi. | [1] |
Q1: Why are mite eggs often fully susceptible to this compound, even in highly resistant strains? A1: Research suggests that the expression of key detoxification genes (like P450s) is significantly lower in eggs compared to mobile stages. Since the mites cannot metabolize the acaricide effectively at this life stage, the eggs remain susceptible [3] [2]. This is a critical point for timing field applications.
Q2: Are there any known target-site mutations for this compound in P. ulmi? A2: Current research on P. ulmi has not identified stable, fixed target-site mutations in the ACCase gene that are linked to field resistance. In the related citrus red mite (P. citri), a highly resistant field strain also showed no mutations in the complete ACCase gene, pointing to metabolism as the primary mechanism [1]. However, a mutation (A1079T) was found in a laboratory-selected strain of Tetranychus urticae [1].
Q3: What is a key resistance management recommendation based on the molecular findings? A3: The finding that resistance is age-dependent is crucial for management. Targeting applications against the egg stage can provide effective control while reducing selection pressure on the more resistant mobile stages, thereby helping to preserve the efficacy of this compound [2].
Q1: What is the primary role of PBO in studying this compound resistance? A1: Piperonyl butoxide (PBO) is a synergist that, by itself, has little to no pesticidal activity. Its role is to inhibit key metabolic detoxification enzymes in pests, most notably cytochrome P450 monooxygenases (P450s) [1] [2] [3]. By blocking these enzymes, PBO prevents the breakdown of the active insecticide, thereby increasing its toxicity and helping to confirm whether metabolic resistance is a factor in the field population you are studying [4] [5].
Q2: Is PBO effective in overcoming this compound resistance? A2: Research indicates that the effectiveness of PBO is significant but often partial, suggesting that multiple resistance mechanisms may be at play. The table below summarizes key findings from various studies.
| Pest Species | Observed Effect of PBO on this compound Resistance | Implication for Resistance Mechanism |
|---|---|---|
| European Red Mite (Panonychus ulmi) | Synergized this compound resistance [6] | Suggests involvement of P450s |
| Two-Spotted Spider Mite (Tetranychus urticae) | Increased inhibitory effect on reproduction in a resistant strain [4] | Implicates monooxygenases and esterases |
| Citrus Red Mite (Panonychus citri) | Overexpression of a specific P450 gene (CYP385C10) is a major factor [7] [8] | Confirms P450-based metabolic resistance |
| Southern California Mosquito (Culex quinquefasciatus) | PBO pre-exposure suppressed P450s but did not fully restore susceptibility to pyrethroids [1] | Demonstrates that PBO alone may not be sufficient against intense resistance |
Q3: What are the detailed experimental protocols for using PBO? A3: Standardized bioassay methods are crucial for generating reproducible data on synergist effects. The following protocols are adapted from published research.
Protocol 1: Slide-Dip Bioassay for Mobile Stages This method is suitable for assessing direct mortality in larvae, nymphs, or adult females [4].
Protocol 2: Egg Bioassay this compound is highly effective against eggs, so this is a critical life stage to test [7] [8].
Q4: How do I interpret the results from PBO synergist assays? A4: Proper interpretation is key to diagnosing resistance mechanisms. The flowchart below outlines a logical decision-making process based on your bioassay results.
Q5: What are common issues when using PBO, and how can I troubleshoot them? A5: Researchers often encounter the following challenges:
Here are answers to some common challenges you might encounter:
Q1: What is the most critical factor for improving spirodiclofen recovery in LC-MS/MS analysis? A1: Managing the matrix effect is paramount. Co-extracted compounds from the crop can suppress the instrument's signal. A simple and effective solution is a 4-fold dilution of the raw extract with acetonitrile, which has been shown to significantly reduce signal suppression without costly clean-up steps [1] [2].
Q2: My recovery rates are low even with a validated QuEChERS method. What could be wrong? A2: The choice of dispersive solid-phase extraction (d-SPE) sorbent might be to blame. Using Primary Secondary Amine (PSA) sorbent was found to reduce signal sensitivity for this compound by over 35% compared to a diluted extract. If clean-up is necessary, test your specific sample matrix with and without PSA, or opt for extract dilution [1] [2].
Q3: How quickly does this compound degrade in crops, and how does this impact sampling? A3: this compound dissipates relatively quickly. Studies show its half-life is approximately 1.9 to 2.4 days in tomatoes and 4.4 to 4.5 days in Aster scaber [1] [2] [3]. This rapid dissipation means the sampling interval (0-day, 1-day, 3-day, etc.) will drastically affect the residue concentration you detect. Ensure your sampling schedule is tight enough to accurately capture the dissipation curve.
Q4: Are there any known issues with the analytical column or mobile phase? A4: Yes, mobile phase composition can significantly impact sensitivity. One study found that using an acetonitrile/water mobile phase decreased signal sensitivity for this compound by over 2000% compared to a methanol/water system. Furthermore, adding 0.1% formic acid also decreased sensitivity. It is recommended to test methanol/water mixtures for your specific instrument [1] [2].
| Problem & Symptoms | Potential Cause | Recommended Solution |
|---|
| Low Recovery & High Matrix Effect • Low signal in spiked samples • High background noise • Inconsistent calibration | Co-eluting matrix compounds suppressing ionization in MS [1] [2]. | Dilute the raw extract 4-fold with acetonitrile prior to LC-MS/MS injection [1] [2]. | | Poor Linearity & Inaccurate Calibration • Low R² value for calibration curve • High residuals | Strong matrix effects not accounted for in calibration [4]. | Use matrix-matched calibration standards prepared in a blank sample extract to normalize the matrix effect [4]. | | Low Recovery with Clean-up • Low recovery even when using d-SPE sorbents | PSA sorbent may be adsorbing the analyte [1] [2]. | Avoid or minimize the use of PSA sorbent. If clean-up is essential, test alternative sorbents like C18 or graphitized carbon black (GCB) [4]. | | Low Sensitivity & Poor Peak Response • Weak signal even at high concentrations | Suboptimal mobile phase or MS parameters [1] [2]. | Switch from acetonitrile to methanol in the mobile phase and re-optimize MS/MS parameters (collision energy, fragmentor voltage) [1] [2]. |
This section provides a detailed methodology for determining this compound residues and calculating dissipation kinetics in crops, based on validated studies.
The following workflow outlines the optimized sample preparation process:
The following table summarizes the optimized parameters for liquid chromatography-tandem mass spectrometry:
| Parameter | Recommended Setting for this compound |
|---|---|
| Analytical Column | Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) or equivalent [4] |
| Mobile Phase | Gradient of Methanol and Water (Test without additive or with 0.1% formic acid) [1] [2] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode [4] [1] [2] |
| MS/MS Transitions (MRM) | Quantifier: 411.2 → 71.07 (Collision Energy: 16 V) [1] [2] Qualifier: 411.2 → 313.2 (Collision Energy: 10 V) [1] [2] |
To study how this compound degrades over time in a crop, you can calculate its half-life using first-order kinetics [1] [2] [3].
Dissipation Equation: ( C_t = C_0 \cdot e^{-kt} )
Half-life (( DT_{50} )) Calculation: ( DT_{50} = \frac{\ln(2)}{k} )
The table below shows half-life values from recent studies, demonstrating how dissipation can vary by crop and environment:
| Crop | Half-life (Days) | Study Conditions |
|---|---|---|
| Tomato [1] [2] | 1.91 - 2.38 | Field conditions, authorized and double-authorized doses |
| Aster scaber [3] | 4.4 - 4.5 | Greenhouse conditions, two different locations in Korea |
The following tables consolidate experimental details from recent studies to help you select optimal starting conditions.
Table 1: Optimized Chromatographic Methods for Spirodiclofen
| Factor | Method A: Aster Scaber Analysis [1] | Method B: Tomato Fruits Analysis [2] [3] | Method C: Edible Fungi Multi-Residue Analysis [4] |
|---|---|---|---|
| Column | Not specified in excerpt | Not specified in excerpt | Agilent Poroshell 120 EC-C18 (100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase | Not fully detailed | Methanol and Water | Acetonitrile and Water (with 0.2% Formic Acid) |
| Gradient | Not fully detailed | Gradient elution | Gradient elution (total run time < 6 min) |
| Flow Rate | Not specified | Not specified | 0.3 mL/min |
| Detection | LC-MS/MS | UPLC-MS/MS | UHPLC-MS/MS |
| Retention Time | Not specified | 8.24 minutes | Provided in original figure (not in excerpt) |
Table 2: Mobile Phase Selection Guide
| Parameter | Recommendations & Evidence |
|---|---|
| Organic Modifier | Methanol is often preferred over Acetonitrile for MS detection. One study found that using methanol/water increased signal sensitivity for this compound by 2182% compared to acetonitrile/water [2] [3]. |
| pH & Additives | For MS detection, volatile acids are essential. Formic acid (0.1-0.2%) is commonly used [4] [5]. For UV detection, phosphoric acid can be used, but it is not MS-compatible [6] [5]. |
| Aqueous Phase | Use high-purity water and additives. A simple 0.1% v/v formic acid in water (pH ~2.8) is a good starting point for MS methods [5]. |
Here are solutions to common problems encountered when developing a method for this compound.
Q1: I am getting a weak this compound signal with my LC-MS method. What should I check?
Q2: My analysis shows significant matrix effects (signal suppression) from a complex sample. How can I reduce this?
Q3: What is a good starting point for a reversed-phase method if I'm using UV detection?
The diagram below outlines a logical pathway to optimize your mobile phase for this compound separation.
Q1: How quickly does spirodiclofen dissipate in different crops? The dissipation rate varies by crop type and environmental conditions. It is best described by first-order kinetics, and its speed is typically represented by its half-life (the time required for the residue concentration to reduce by half). The table below summarizes half-lives found in recent studies [1] [2] [3]:
| Crop | Half-Life (Days) | Application Details | Reference |
|---|---|---|---|
| Tomato | 1.91 - 2.38 | Authorized and double-authorized doses [1] | |
| Aster scaber | 4.4 - 4.5 | Two greenhouses, single application [2] | |
| Citrus | 6.5 - 13.6 | Field conditions at three sites in China [3] |
Q2: Are residues at harvest considered safe for consumers? Based on current research, yes. Final residue concentrations of this compound in tomatoes and citrus were found to be below the European Union maximum residue limits (MRLs) [1] [3]. Chronic risk assessments conducted for these crops indicate that the residues present a safe level for adult consumers [1] [2] [3].
Q3: What is the most efficient method for analyzing this compound residues? A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly efficient and widely validated [1] [2]. This method provides high recovery rates, precision, and effectively minimizes matrix interference.
Here is a generalized and validated protocol for determining this compound residues in crops like tomatoes and Aster scaber [1] [2].
1. Sample Preparation and Extraction
2. Sample Cleanup and Dilution
3. Instrumental Analysis (LC-MS/MS)
4. Method Validation The method should be validated by assessing:
The following diagram illustrates the complete experimental workflow:
1. Calculating Dissipation Kinetics and Half-Life Residue dissipation is typically modeled using first-order kinetics. The following formulas are used [1] [2]:
C_t = C_0 * e^(-kt)C_t = Residue concentration at time tC_0 = Initial residue concentrationk = Dissipation rate constantt = Time after applicationt₁/₂ = ln(2) / k2. Performing a Risk Assessment The potential risk to consumers is assessed by calculating the Hazard Quotient (HQ) [2].
HQ = (NEDI / ADI) * 100%NEDI (National Estimated Daily Intake) = (Food Consumption * Residue Level) / Body WeightADI (Acceptable Daily Intake) is the toxicological reference value (in mg/kg body weight).Problem: High Matrix Effect (Signal Suppression) in LC-MS/MS. Solution: Instead of, or in addition to, d-SPE cleanup, try diluting the raw extract (e.g., 4-fold). This has been shown to effectively reduce matrix effects for this compound analysis in complex matrices like tomatoes [1].
Problem: Low Recovery Rates. Solution: Ensure the extraction time is sufficient (full 30 minutes). Check the pH; sometimes buffering the extraction solvent can improve recovery for certain pesticides. Verify that your standard solutions are fresh and properly calibrated [1] [2].
Q1: What is the primary molecular mechanism behind P450-mediated spirodiclofen resistance? The primary mechanism is metabolic resistance, where the pest overproduces certain cytochrome P450 monooxygenase (CYP) enzymes. These enzymes enhance the detoxification and breakdown of the acaricide before it can reach its target site, acetyl-coenzyme A carboxylase (ACCase) [1] [2].
In the citrus red mite (Panonychus citri), a field-resistant strain showed 712-fold resistance to this compound compared to a susceptible strain [1]. This high resistance was strongly linked to the overexpression of the P450 gene CYP385C10 [1] [2]. Functional confirmation via RNAi silencing of CYP385C10 significantly increased mite mortality upon this compound exposure, providing direct evidence for its role [1].
Q2: Are target-site mutations in ACCase a common resistance mechanism? Current evidence suggests that target-site resistance is not the major mechanism for this compound in some resistant strains. In the studied P. citri resistant strain, sequencing of the complete ACCase gene found no non-synonymous mutations between resistant and susceptible mites [1] [2]. Furthermore, the mRNA expression levels of ACCase were similar in both strains, ruling out target-site insensitivity and overexpression as causes of resistance in this context [2].
Q3: Which detoxification enzyme activities are elevated in resistant mites? Biochemical enzyme activity assays are crucial for implicating metabolic resistance. The following table summarizes key findings from a this compound-resistant strain of Panonychus citri:
| Detoxification Enzyme | Activity in Resistant vs. Susceptible Strains | Implication |
|---|---|---|
| Cytochrome P450 (P450s) | Significantly higher [1] [2] | Major role in this compound detoxification. |
| Carboxylesterases (CCEs) | Significantly higher [1] [2] | Potential contributing role in resistance. |
| Glutathione-S-transferases (GSTs) | Not significantly different [2] | Not involved in this specific resistance case. |
Q4: Is this resistance mechanism observed in other mite species? Yes, P450-mediated this compound resistance is a broader phenomenon. Transcriptome profiling of a highly resistant strain of the European red mite (Panonychus ulmi) also revealed the overexpression of a cytochrome P450 monooxygenase and multiple carboxylcholinesterases, reinforcing the role of metabolic detoxification across species [3].
Problem 1: Inconclusive results from enzyme activity assays.
Problem 2: Difficulty in identifying the specific P450 gene responsible from transcriptome data.
CYP385C10 was consistently and prominently upregulated across all life stages (eggs, larvae, nymphs, adults) in the resistant strain, making it a primary candidate [1]. Functional validation via RNA interference (RNAi) is the definitive step to confirm the role of a candidate gene [1] [2].Problem 3: Confirming the functional role of a candidate P450 gene.
CYP385C10).The following diagrams summarize the molecular mechanism of resistance and the experimental workflow for its identification.
This compound resistance is primarily mediated by P450 enzyme overexpression, which detoxifies the acaricide before it can inhibit its target, ACCase. Based on [1] [2].
A systematic workflow for identifying cytochrome P450-mediated this compound resistance. Based on [1] [2] [3].
The table below summarizes the carboxylcholinesterase (CCE) genes that have been experimentally linked to this compound resistance in two major mite pests.
| Mite Species | Gene Name | Proposed Resistance Mechanism | Experimental Validation | Key Findings |
|---|---|---|---|---|
| Panonychus citri (Citrus red mite) | PcCCE3 | Direct metabolism of this compound [1] | RNAi, in vitro metabolism [1] | Silencing increased susceptibility; metabolites detected in vitro [1] |
| Panonychus citri (Citrus red mite) | PcCCE5 | Sequestration (passive binding) [1] | RNAi, in vitro binding [1] | Silencing increased susceptibility; no metabolites detected [1] |
| Tetranychus urticae (Two-spotted spider mite) | CCE04 (specific CCE04SR-VP allele) | Sequestration of this compound [2] | Functional expression, kinetics, allele-specific expression [2] | Allele highly overexpressed in resistant strains; hypothesized to bind/buffer acaricide [2] |
The following diagram outlines a generalized workflow for confirming this compound resistance and identifying the involvement of CCEs, integrating common protocols from recent studies.
This protocol is used to establish the resistance level of a field-collected mite population compared to a susceptible lab strain [3].
Elevated activity of detoxification enzymes (P450s, CCEs, GSTs) suggests metabolic resistance [3].
Q1: If my enzyme assays show elevated CCE activity, but RNAi for a specific CCE gene doesn't affect susceptibility, what does this mean? This is a common finding and can indicate several things:
Q2: Are CCEs the only metabolic mechanism for this compound resistance? No. The research shows that resistance is often complex. Cytochrome P450s are frequently implicated and can be the primary mechanism in some strains [3] [4]. For example, the P450 gene CYP392E10 in T. urticae and CYP385C10 in P. citri have been shown to metabolize this compound [3] [4]. Always investigate the activity and expression of P450s and GSTs alongside CCEs.
Q3: What is the practical difference between a CCE that metabolizes vs. sequesters an acaricide?
The table below summarizes the key information regarding spirodiclofen's toxicity, which is relevant for understanding the potential risks of its metabolites.
| Property | Details |
|---|---|
| Overall Toxicity Classification | "Likely to be carcinogenic to humans" (U.S. EPA); Potential skin sensitizer, neurotoxicity, reproductive toxicity, endocrine-disrupting effects [1]. |
| Key Metabolite Identified | This compound-enol (also referred to as BAJ-2740 enol) [2] [3] [1]. |
| Toxicity Data on Metabolites | Specific comparative toxicity data for metabolites is not available in the searched literature. One study notes that for this compound, "the residue definition can be restricted to this compound only" in fruits, as metabolite concentrations are very low [1]. |
| Relevant Comparison | For spirotetramat (a related compound), the metabolite B-enol is identified as causing male reproductive toxicity in rats [3]. |
A detailed analytical method for the simultaneous determination of this compound and its relevant metabolites in food matrices has been established. The following workflow outlines the key steps involved.
Key Method Details [3]:
The absence of direct metabolite toxicity comparisons highlights a significant data gap. For your research, consider:
| Crop | Spirodiclofen Half-Life (Days) | Pyridaben Half-Life (Days) | Notes & Context |
|---|---|---|---|
| Tomato [1] | 1.91 - 2.38 | Not Available | Study on spiromesifen & this compound; pyridaben not tested. |
| Citrus [2] | 4.56 - 8.79 | 12.6 - 13.1 | Direct comparison in a mixture on the same crop. |
| Aster scaber [3] | 4.4 - 4.5 | Not Available | Study on tebufenpyrad & this compound; pyridaben not tested. |
| Cabbage [4] | Not Available | 2.7 - 3.1 | Study only on pyridaben; this compound not tested. |
The data in the table above is derived from robust field and analytical studies. Here are the key methodologies used in the cited research.
These studies determine how pesticide residues decrease over time under real-world conditions.
k is the dissipation rate constant [1] [2].Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of pesticide residues.
The following diagram outlines the workflow of a typical residue analysis study, from field sampling to final risk assessment.
| Assessment Aspect | Key Findings & Data | Source / Context |
|---|---|---|
| Chronic Dietary Risk | Deemed safe for adult consumers; residues in tomatoes were below EU Maximum Residue Levels (MRLs) at harvest. | [1] |
| Toxicological Profile (Mammals) | Low acute toxicity; not an eye or dermal irritant (but a potential skin sensitizer). The most sensitive target organ is the adrenal gland. | [2] |
| Dissipation in Crops | Half-life in tomato fruit: 1.91–2.38 days. It dissipates more slowly than spiromesifen. | [1] |
| Aquatic Life Benchmarks (EPA, µg/L)
The data in the table above is derived from standardized and rigorous scientific methods. Here are the detailed protocols behind these key findings.
The following diagram outlines the general workflow for evaluating the risks of a pesticide like this compound, from initial analysis to final risk characterization for both human health and the environment.
The table below summarizes quantitative efficacy data and primary resistance mechanisms for key mite species.
| Mite Species | Strain / Population | Resistance Ratio (RR) | Key Findings on Efficacy | Primary Proposed Mechanism(s) |
|---|---|---|---|---|
| Panonychus ulmi (European red mite) | Laboratory-selected (from field strain PSR-TK) [1] [2] | >7,000-fold [2] | Age-dependent resistance: Eggs remain fully susceptible, while mobile stages show extreme resistance [1] [2]. | Metabolic detoxification by P450 monooxygenases; differential expression of carboxylcholinesterases (CCEs) [1]. |
| Panonychus citri (Citrus red mite) | Field-resistant strain (DL-SC) [3] | 712-fold (egg bioassay) [3] | No major target-site mutations found. Resistance linked to increased metabolic activity [3]. | Overexpression of detoxification genes, primarily the P450 gene *CYP385C10* (confirmed via RNAi) [3]. |
| Tetranychus urticae (Two-spotted spider mite) | Field-collected, lab-selected [4] | 11.5-fold (after selection) [4] | Resistance to spirodiclofen can confer cross-resistance to spiromesifen [4]. | Polygenic resistance: Involvement of P450s (CYP392E10, CYP392E7) and a specific carboxyl/choline esterase (CCE04) [4]. |
Resistance to this compound primarily arises from enhanced metabolic detoxification and, to a lesser extent, target-site modifications.
The following diagram illustrates the interaction of these resistance mechanisms.
The data in this guide are derived from standard, rigorous entomological and molecular biology techniques.
Bioassays for Efficacy and Resistance Monitoring:
Molecular Techniques for Mechanism Elucidation:
The following table summarizes the MRLs for spirodiclofen as established by the European Union and the international Codex Alimentarius Commission [1].
| Commodity Group | EU MRL (mg/kg) | Codex CXL (mg/kg) |
|---|---|---|
| Fruits | Varies by specific fruit; for example, MRLs were assessed for strawberries, bananas, avocado, mango, and papaya [2]. | Established for several commodities (e.g., 0.5 mg/kg for citrus fruits) [1]. |
| Animal Products | Not established (Residues in edible tissues and milk are expected to remain well below 0.01 mg/kg) [1]. | Not established (Dietary burden for livestock below the trigger value) [1]. |
| General Default MRL | 0.01 mg/kg (Applies where a pesticide is not specifically mentioned) [3] | Not applicable |
For regulatory compliance, reliable analytical methods are essential. The European Union's enforcement relies on the following validated methodologies [1]:
The workflow for the MRL assessment and enforcement process can be summarized as follows:
This compound is a spirocyclic phenyl-substituted tetronic acid derivative acaricide that differs in its mode of action from many older acaricides [1]. The table below summarizes its core characteristics:
| Feature | Description |
|---|---|
| Chemical Class | Spirocyclic tetronic acid derivatives [1] |
| Primary Mode of Action | Inhibition of Acetyl-CoA Carboxylase (ACCase), disrupting lipid biosynthesis [2] [1] |
| Key Target Life Stages | Effective against spider mites in all developmental stages, including eggs; has a significant impact on female fertility [2] |
| Mammalian Toxicity (Acute) | Low acute toxicity via oral, dermal, or inhalation routes. It is not a skin or eye irritant but is a potential skin sensitizer [3]. |
| Chronic & Carcinogenicity | The most sensitive target organ is the adrenal gland. The U.S. EPA has classified it as "likely to be carcinogenic to humans" [3]. |
For clarity, the specific biological target of this compound is illustrated below:
Resistance to this compound has been documented in field populations of mites in several countries, including China, the USA, Germany, Brazil, Turkey, and Iran [2]. Research on the citrus red mite (Panonychus citri) suggests that resistance can develop through metabolic mechanisms rather than changes in the drug's target site [2].
The diagram below outlines the general workflow for investigating acaricide resistance:
One key study identified that the overexpression of a cytochrome P450 gene (CYP385C10) is involved in this compound resistance in Panonychus citri. Researchers confirmed this using RNA interference (RNAi); silencing the CYP385C10 gene significantly increased the mortality of resistant mites when exposed to this compound [2].
The search results lack the comprehensive, head-to-head experimental data on the environmental toxicity of this compound compared to other acaricides needed for a full comparison guide. Information on crucial aspects like soil persistence, effects on non-target organisms (e.g., aquatic life, bees), and comparative residue data is not available in the current search.
For a complete analysis, you may need to:
Spirodiclofen is a tetronic acid derivative acaricide that inhibits lipid biosynthesis, making it effective against mites like Panonychus citri (citrus red mite) [1] [2]. The following table summarizes key phenotypic responses observed under controlled laboratory conditions after exposure to sublethal concentrations (LC30 and LC50).
Table 1: Phenotypic Responses of Panonychus citri to Spirobudiclofen [1]
| Parameter | Control | LC30 Treatment | LC50 Treatment |
|---|---|---|---|
| Egg duration (d) | 4.80 ± 0.20 | 5.47 ± 0.13 | 5.58 ± 0.06 |
| Adult female duration (d) | 12.93 ± 0.23 | 7.93 ± 0.18 | 6.62 ± 0.06 |
| Longevity (d) | 23.31 ± 0.13 | 19.32 ± 0.38 | 18.65 ± 0.09 |
| Fecundity (eggs/female/d) | 5.35 ± 0.25 | 3.46 ± 0.15 | 3.12 ± 0.03 |
| Net reproductive rate, R₀ (d⁻¹) | 56.80 ± 2.42 | 21.29 ± 0.69 | 8.91 ± 0.05 |
| Intrinsic rate of increase, rₘ (d⁻¹) | 0.26 ± 0.04 | 0.22 ± 0.02 | 0.16 ± 0.01 |
These sublethal effects are significant for resistance management, as they can suppress population growth even when acute mortality is not achieved [1].
Understanding the molecular basis of this compound's action and subsequent resistance is crucial for developing effective management strategies.
The diagram below illustrates the interaction between this compound's action and the developed resistance mechanism in the citrus red mite.
For researchers aiming to replicate or build upon these findings, here are the core methodologies used in the cited studies.
1. Egg Bioassay for Toxicity Assessment [2]
2. Molecular Analysis of Resistance Mechanisms [2] [1]
The use of this compound and other pesticides must be viewed within the broader context of citrus crop management, which is grappling with severe challenges like Huanglongbing (HLB) or citrus greening disease [3].
The following diagram contrasts the conventional chemical-based approach with the emerging organic/agroecological framework.
| Mite Species | Key Upregulated Detoxification Genes | Evidence for Target-Site Mutations in ACCase | Key Analytical Methods |
|---|---|---|---|
| Panonychus citri (Citrus red mite) | CYP385C10 [1] [2], other P450s, CCEs [1] | No mutations found in resistant strain [1] [2] | RNA-seq, RT-qPCR, RNAi, enzyme activity assays, ACCase gene sequencing [1] [2] |
| Panonychus ulmi (European red mite) | Specific Cytochrome P450, multiple Carboxylcholinesterases (CCEs) [3] [4] | Information not specified in search results | Strand-specific RNA-seq, de novo transcriptome assembly, differential gene expression analysis [3] |
| Tetranychus urticae (Two-spotted spider mite) | CYP392E10, CYP392E7, CCE04 [5] | A1079T (in lab strain); F1656L (in field population, needs validation) [5] | RNA-seq, QTL mapping, heterologous gene expression [5] |
The identification of these resistance genes relies on a multi-step process, combining bioassays, omics technologies, and functional validation.
The core of comparative transcriptomics involves sequencing and comparing the genetic transcripts of resistant and susceptible strains. The following diagram outlines the standard workflow:
The research reveals that mites deploy two main strategies to resist this compound, with metabolic resistance being the most prominent. The following chart visualizes these mechanisms.
| Feature | Spirocyclic Tetronic/Tetramic Acid Derivatives (Ketoenols) | Aryloxyphenoxypropionates (FOPs) & Cyclohexanediones (DIMs) | Human Pharmaceutical Inhibitors |
|---|---|---|---|
| Primary Target | Acetyl-CoA Carboxylase (ACC) in insects and mites [1] [2] | Acetyl-CoA Carboxylase (ACC) in plants [2] | Various enzymes in human lipid synthesis (e.g., ACC, ACLY, FAS) [3] |
| Mode of Action | Inhibition of lipid biosynthesis, leading to growth arrest and mortality in juvenile stages [1] [2] | Disruption of fatty acid biosynthesis in sensitive plants [2] | Reduction of de novo lipogenesis for treating metabolic diseases, cancer, etc. [3] |
| Example Compounds | Spirodiclofen, Spiromesifen, Spirotetramat [4] [1] | Haloxyfop (FOP), Sethoxydim (DIM) [2] | Bempedoic acid (ACLY inhibitor), ND-630 (ACC inhibitor) [5] [3] |
| Key Applications | Control of mites, whiteflies, and other sucking pests in agriculture [1] [2] | Post-emergence herbicides for grass control [2] | Therapies for NASH, cancer, and cardiovascular diseases [3] |
Tetronic acid derivatives, specifically spirocyclic ketoenols, function as Acetyl-CoA Carboxylase (ACC) inhibitors. ACC is a biotin-dependent enzyme that catalyzes the first and rate-limiting step in fatty acid biosynthesis: the conversion of acetyl-CoA to malonyl-CoA [2]. This inhibition disrupts the production of fatty acids, which are essential building blocks for cell membranes and energy storage.
The following diagram illustrates the fatty acid biosynthesis pathway and the specific point where tetronic acids exert their inhibitory effect.
This pathway is distinct in different organisms. Insects possess only a single ACC gene, making this a vulnerable target for insecticides [2]. A 2024 study provided the first cryo-EM structure of an insect ACC, confirming that ketoenol insecticides like spirotetramat-enol bind directly to the carboxyltransferase (CT) domain of the enzyme, blocking its function [2].
Experimental data, particularly from zebrafish embryo models, provides quantitative insights into the toxicity of these compounds.
A 2019 study investigated the effects of three spirocyclic tetramic acids on zebrafish embryos, revealing impacts on lipid metabolism and development [1]. Key experimental findings are summarized below:
| Compound | 96-h LC₅₀ (mg/L) | Teratogenic Effects (Malformations) | Impact on Total Cholesterol (TCHO) |
|---|---|---|---|
| This compound | 0.14 | Yolk sac deformity, pericardial edema, tail malformation | Significant decrease |
| Spiromesifen | 0.12 | Yolk sac deformity, pericardial edema | Significant decrease |
| Spirotetramat | 5.94 | Pericardial edema, tail malformation | Significant decrease |
The study concluded that these compounds are "unfavouring the lipid accumulation, and led to events that might contribute to developmental toxicity" [1]. Spiromesifen was the most toxic to embryonic development, while this compound had the strongest effect on lipid metabolism [1].
For researchers needing to detect and measure these compounds, a robust liquid chromatography and mass spectrometry method has been published.
This methodology allows for the simultaneous determination of spirocyclic tetronic acids and other insecticides in fruit and vegetable samples [4].
Irritant;Health Hazard;Environmental Hazard